6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 . This compound belongs to the class of pyrazolo[3,2-b][1,3]oxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: can be compared with other similar compounds, such as:
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Pyrazolo[3,2-b][1,3]oxazine derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-methylidene-7H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2H,1,3-4H2,(H,11,12) |
InChI Key |
NAYOMAVPGXGHPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN2C(=C(C=N2)C(=O)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.